![molecular formula C17H13N5S B6581669 3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine CAS No. 1208798-84-8](/img/structure/B6581669.png)

3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

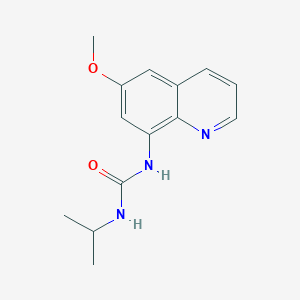

3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine, or 3-ImPSP, is a heterocyclic compound with a wide range of applications in scientific research. Its structure consists of a five-membered imidazopyridine ring fused to a six-membered pyridazine ring, with a methylsulfanyl group attached to the nitrogen atom of the imidazopyridine ring. This compound is known for its unique properties that make it an attractive target for research.

科学研究应用

- Antibacterial and Antifungal Properties : Substituted imidazo[1,2-a]pyridines exhibit broad-spectrum biological activity and can serve as antibacterial and antifungal agents .

- Antiviral Potential : These compounds have also shown promise as antiviral agents .

- Anti-Inflammatory Effects : Imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties, making them relevant for drug development .

- Cancer Treatment : Researchers have explored imidazo[1,2-a]pyridine derivatives for cancer therapy .

- Cardiovascular Applications : These compounds may have implications in cardiovascular disease treatment .

- Alzheimer’s Disease : Some studies suggest their potential in Alzheimer’s disease management .

- Imidazo[1,2-a]pyridine derivatives serve as versatile scaffolds in organic synthesis. They find applications in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Researchers have used imidazo[1,2-a]pyridine as a core backbone to develop covalent inhibitors for KRAS G12C, a promising target in cancer therapy .

- Phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been synthesized and evaluated as inhibitors of protein geranylgeranylation .

- The development of new synthetic methods for imidazo[1,2-a]pyridin-3-yl-acetic acids is an ongoing challenge. Multicomponent reactions offer a way to obtain these compounds in one synthetic stage with high yields .

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Covalent Inhibitors for KRAS G12C

Protein Geranylgeranylation Inhibition

Multicomponent Reactions

作用机制

Target of Action

The compound “3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . The hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .

Mode of Action

For instance, zolpidem, a well-known imidazo[1,2-a]pyridine derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid (GABA) receptors . This leads to an increase in inhibitory signals in the brain, which can reduce neuronal excitability and promote sleep .

Biochemical Pathways

Based on the known actions of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with the gabaergic system . By blocking GABA receptors, it could potentially alter the balance of excitatory and inhibitory signals in the brain, affecting various downstream neurological processes .

Result of Action

Based on the known effects of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may have potential therapeutic effects in the treatment of various conditions, including bacterial infections, fungal infections, viral infections, inflammation, cancer, cardiovascular diseases, and alzheimer’s disease .

属性

IUPAC Name |

2-[(6-pyridin-3-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5S/c1-2-9-22-11-14(19-16(22)5-1)12-23-17-7-6-15(20-21-17)13-4-3-8-18-10-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIYRSPVXIMWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)

![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)

![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)

![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)

![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)

![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)

![3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine](/img/structure/B6581663.png)

![N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6581676.png)